molecular formula C15H15FN4O3S B11022162 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022162
M. Wt: 350.4 g/mol
InChI Key: PNOYNEZITUOCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the fluorophenyl group with the pyrrolidine carboxamide. The reaction conditions typically require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide include:

The uniqueness of this compound lies in its combination of the fluorophenyl group, thiadiazole ring, and pyrrolidine carboxamide, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C15H15FN4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O3S/c1-23-8-12-18-19-15(24-12)17-14(22)9-6-13(21)20(7-9)11-5-3-2-4-10(11)16/h2-5,9H,6-8H2,1H3,(H,17,19,22)

InChI Key

PNOYNEZITUOCCS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.